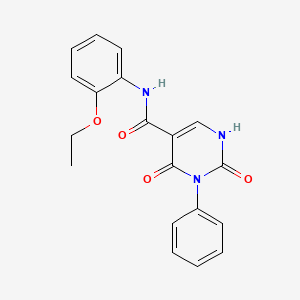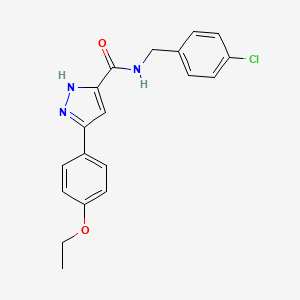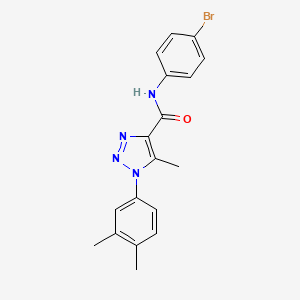![molecular formula C21H24N2O5S2 B11296820 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11296820.png)
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of chemical motifs, combining a pyrrole ring, a thiophene moiety, and a sulfonyl group. Let’s break it down:
Pyrrole Ring: The pyrrole ring is a five-membered heterocycle containing four carbon atoms and one nitrogen atom. It imparts aromaticity and plays a crucial role in the compound’s properties.
Thiophene Moiety: Thiophene is a sulfur-containing aromatic ring. Its presence enhances the compound’s electronic properties.
Sulfonyl Group: The sulfonyl group (SO₂) contributes to the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One approach involves the direct synthesis of the compound by reacting 2-methoxyethylamine with 4-methoxybenzenesulfonyl chloride and 2,5-dimethylpyrrole-2-carboxylic acid. The reaction proceeds under appropriate conditions (e.g., base-catalyzed) to form the target compound.
Intermediate Approach: Alternatively, an intermediate compound (such as 2-methoxyethyl 4-methylbenzenesulfonate) can be prepared first, followed by a subsequent reaction with 2,5-dimethylpyrrole-2-carboxylic acid.
Industrial Production:: The industrial-scale synthesis typically involves optimized reaction conditions, efficient purification methods, and scalability considerations.
Chemical Reactions Analysis
Oxidation: The sulfonyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group yields sulfides.
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various acids or bases are used.
Major Products: These reactions yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Materials Science: Explore its use in organic electronics, sensors, or catalysts.
Biological Studies: Investigate its interactions with biological targets.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Understand the signaling pathways influenced by its presence.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore analogs like 1-methoxy-4-[(4-methoxyphenyl)ethynyl]benzene and related sulfonyl-containing molecules.
Properties
Molecular Formula |
C21H24N2O5S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-15(2)23(11-12-27-3)20(22-21(24)18-6-5-13-29-18)19(14)30(25,26)17-9-7-16(28-4)8-10-17/h5-10,13H,11-12H2,1-4H3,(H,22,24) |
InChI Key |
CALDYLDLQGLHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Butan-2-ylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296758.png)
![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11296760.png)
![N-[(Adamantan-1-YL)methyl]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11296761.png)

![Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11296770.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone](/img/structure/B11296775.png)
![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11296783.png)

![N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide](/img/structure/B11296798.png)
![3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11296806.png)
![1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296810.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11296819.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11296830.png)
